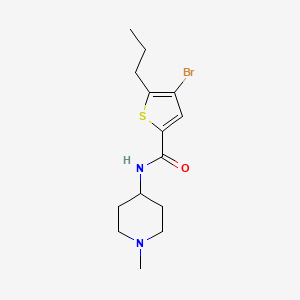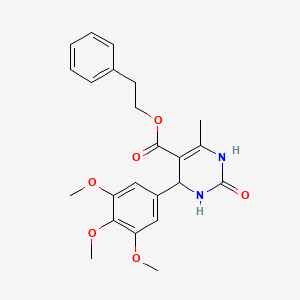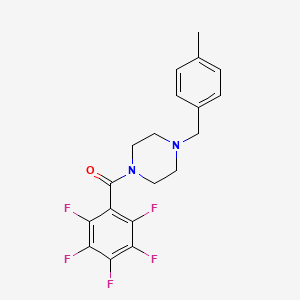
4-bromo-N-(1-methyl-4-piperidinyl)-5-propyl-2-thiophenecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-bromo-N-(1-methyl-4-piperidinyl)-5-propyl-2-thiophenecarboxamide, also known as BrPT or NLX-112, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. BrPT is a selective agonist of the serotonin 5-HT1A receptor, which is involved in the regulation of mood, anxiety, and stress.
Mecanismo De Acción
4-bromo-N-(1-methyl-4-piperidinyl)-5-propyl-2-thiophenecarboxamide acts as a selective agonist of the serotonin 5-HT1A receptor, which is a G protein-coupled receptor that is widely distributed in the brain. Activation of the 5-HT1A receptor leads to the inhibition of the adenylyl cyclase enzyme, which reduces the production of cyclic adenosine monophosphate (cAMP). This leads to a decrease in the activity of protein kinase A (PKA), which is involved in the regulation of various cellular processes, including neurotransmitter release, ion channel function, and gene expression.
Biochemical and Physiological Effects
4-bromo-N-(1-methyl-4-piperidinyl)-5-propyl-2-thiophenecarboxamide has been shown to have several biochemical and physiological effects, including the modulation of neurotransmitter release, the regulation of ion channel function, and the modulation of gene expression. 4-bromo-N-(1-methyl-4-piperidinyl)-5-propyl-2-thiophenecarboxamide has been shown to increase the release of serotonin, dopamine, and norepinephrine in various brain regions, which may contribute to its anxiolytic and antidepressant effects. 4-bromo-N-(1-methyl-4-piperidinyl)-5-propyl-2-thiophenecarboxamide has also been shown to modulate the function of ion channels, including the NMDA receptor, which is involved in learning and memory processes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 4-bromo-N-(1-methyl-4-piperidinyl)-5-propyl-2-thiophenecarboxamide for lab experiments is its selectivity for the 5-HT1A receptor, which allows for the specific investigation of this receptor's function. 4-bromo-N-(1-methyl-4-piperidinyl)-5-propyl-2-thiophenecarboxamide is also relatively stable and can be easily synthesized in large quantities. However, one limitation of 4-bromo-N-(1-methyl-4-piperidinyl)-5-propyl-2-thiophenecarboxamide is its low potency, which may require high concentrations for some experiments.
Direcciones Futuras
There are several future directions for the study of 4-bromo-N-(1-methyl-4-piperidinyl)-5-propyl-2-thiophenecarboxamide, including the investigation of its potential therapeutic applications in various neurological and psychiatric disorders. Further studies are needed to elucidate the precise mechanisms underlying 4-bromo-N-(1-methyl-4-piperidinyl)-5-propyl-2-thiophenecarboxamide's effects on neurotransmitter release, ion channel function, and gene expression. Additionally, the development of more potent and selective agonists of the 5-HT1A receptor may lead to the discovery of new therapeutic agents for the treatment of various disorders.
Métodos De Síntesis
The synthesis of 4-bromo-N-(1-methyl-4-piperidinyl)-5-propyl-2-thiophenecarboxamide involves several steps, including the reaction of 2-bromo-5-nitrothiophene with 1-methyl-4-piperidone, followed by reduction with sodium borohydride and subsequent reaction with propyl isocyanate. The final product is obtained by the reaction of the intermediate compound with thionyl chloride and ammonia.
Aplicaciones Científicas De Investigación
4-bromo-N-(1-methyl-4-piperidinyl)-5-propyl-2-thiophenecarboxamide has been studied extensively for its potential therapeutic applications in various neurological and psychiatric disorders. It has been shown to have anxiolytic, antidepressant, and antipsychotic effects in preclinical studies. 4-bromo-N-(1-methyl-4-piperidinyl)-5-propyl-2-thiophenecarboxamide has also been investigated as a potential treatment for neuropathic pain, drug addiction, and Alzheimer's disease.
Propiedades
IUPAC Name |
4-bromo-N-(1-methylpiperidin-4-yl)-5-propylthiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21BrN2OS/c1-3-4-12-11(15)9-13(19-12)14(18)16-10-5-7-17(2)8-6-10/h9-10H,3-8H2,1-2H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSBSYUCNBOBGMW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(C=C(S1)C(=O)NC2CCN(CC2)C)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21BrN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-N-(1-methylpiperidin-4-yl)-5-propylthiophene-2-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[3-(1H-1,2,3-benzotriazol-1-yl)propyl]-1-(2-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B4937509.png)
![2-[(5-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]-N-(6-nitro-1,3-benzothiazol-2-yl)acetamide](/img/structure/B4937520.png)
![propyl 2-{[3-(2-chlorophenyl)-4-oxo-4H-chromen-7-yl]oxy}butanoate](/img/structure/B4937525.png)
![N-(3,4-dimethylphenyl)-1-[2-(4-morpholinyl)benzoyl]-3-piperidinamine](/img/structure/B4937529.png)
![3-{1-[(1R*,2S*,4R*)-bicyclo[2.2.1]hept-5-en-2-ylcarbonyl]-4-piperidinyl}-N-(3-methoxyphenyl)propanamide](/img/structure/B4937548.png)
![2-(3,4-dimethoxyphenyl)-N-methyl-N-{[3-(2,3,4-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}ethanamine](/img/structure/B4937552.png)
![N-(2-chlorobenzyl)-2-{[4-methyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4937564.png)
![N~2~-(2,3-dichlorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-[2-(trifluoromethyl)phenyl]glycinamide](/img/structure/B4937570.png)
![N-[1-(4-fluorophenyl)-6,6-dimethyl-4,5,6,7-tetrahydro-1H-indazol-4-yl]-3-(1-methyl-1H-pyrazol-4-yl)propanamide](/img/structure/B4937578.png)
![3-[2-(6,6-dimethyl-4-oxo-3,5,6,8-tetrahydro-4H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-2-yl)hydrazino]propanoic acid](/img/structure/B4937580.png)
![2-ethyl-5,6-diphenyl-4H-thieno[2,3-d][1,3]oxazin-4-one](/img/structure/B4937600.png)


![ethyl 3-{2-[(2,6-dimethylphenyl)amino]-2-oxoethyl}-1,7-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B4937625.png)